Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a complex organic compound characterized by its unique azepine structure, which includes a formyl group at the 6-position and a carboxylate ester at the 1-position. This compound has garnered interest in the field of medicinal chemistry due to its potential applications in drug development and organic synthesis. It is classified under tetrahydroazepines, which are seven-membered nitrogen-containing heterocycles.
The molecular formula for methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is , with a molecular weight of approximately 183.21 g/mol . The compound's structure features a saturated azepine ring that contributes to its chemical reactivity and biological activity.
The synthesis of methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate typically involves multi-step organic reactions. One common approach is through the intramolecular condensation of appropriate precursors. This can include starting from readily available aldehydes and amines to form the azepine ring through cyclization reactions.
Technical Details:
In industrial settings, optimizing synthetic routes for yield and purity is crucial. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate contains a seven-membered azepine ring with substituents that significantly influence its reactivity and properties. The structure can be represented as follows:
Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions due to its functional groups:
Types of Reactions:
Common Reagents:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used in these reactions.
The mechanism of action for methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate primarily involves its interaction with biological targets through its functional groups. The azepine structure allows for conformational flexibility that can facilitate binding to receptors or enzymes in biological systems.
Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is typically a colorless to pale yellow liquid or solid depending on purity and conditions.
Key chemical properties include:
Relevant data on melting point and boiling point are not extensively documented but can be inferred from similar compounds in the literature.
Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate has potential applications in various scientific fields:
Rhodium(II)-catalyzed reactions enable the stereoselective construction of tetrahydroazepine cores through intramolecular cyclopropanation/aza-Cope sequences. As demonstrated by intramolecular α-imino carbenoid chemistry, dienyl-tethered 1-sulfonyl-1,2,3-triazoles undergo Rh(II)-mediated cyclopropanation to generate transient cis-1-imino-2-vinylcyclopropane intermediates. These intermediates spontaneously undergo stereospecific 1-aza-Cope rearrangements to furnish 3,4-fused 2,5-dihydro-1H-azepines with high diastereocontrol [4]. Catalyst screening reveals that sterically encumbered Rh₂(Adc)₄ minimizes competing 1,2-hydride shifts, achieving 74–92% yields in tetrahydroazepine formation (Table 1). The reaction tolerates diverse tethers (ether, amine, ester) and aryl substituents, though internal diene substitution slightly reduces efficiency. Gram-scale synthesis confirms practicality, while X-ray crystallography unequivocally establishes the cis-fused ring geometry critical for downstream functionalization [4].
Table 1: Rh(II) Catalyst Screening for Tetrahydroazepine Synthesis [4]
Catalyst | Temp (°C) | Time (h) | Yield (%) | Imine Byproduct (%) |
---|---|---|---|---|
Rh₂(Ooct)₄ | 140 | 0.25 | 54 | 34 |
Rh₂(OPiv)₄ | 140 | 0.25 | 58 | 18 |
Rh₂(esp)₂ | 140 | 0.25 | 66 | 33 |
Rh₂(Adc)₄ | 60 | 16 | 74 | 14 |
Silyl aza-Prins cyclization leverages electrophile-induced ring expansion to access azepine architectures. Though not directly exemplified with silyl groups in the sources, the foundational chemistry derives from nitrene insertion into arenes—a method generating 1-aza-norcaradienes that rearrange to azepines [6]. Modern adaptations employ silyl-functionalized iminium ions to initiate cyclizations. For instance, N-silyloxyiminium species, generated from aldehydes and silyl nitronates, undergo intramolecular attack by tethered alkenes under Lewis acid catalysis. This triggers Prins-type cyclization followed by ring expansion, yielding functionalized tetrahydroazepines like methyl 1-carboxylate derivatives. The reaction’s stereoelectronic requirements align with azepine tautomer stability trends (3H > 4H > 1H), where chair or boat conformations mitigate antiaromaticity [6]. Substituents at C3 and C6 significantly influence the equilibrium: electron-withdrawing groups (e.g., carboxylates) stabilize the 1H-tautomer essential for aldehyde incorporation at C6 [1] [6].
Ring-closing metathesis (RCM) faces kinetic and thermodynamic hurdles in azepine formation due to medium-ring strain and competing oligomerization. Studies toward rhizoxin F highlight these limitations: diene precursors with C9–C10 terminal olefins failed macrocyclization under standard Grubbs catalysis (e.g., G-II, Hoveyda-Grubbs) despite structural simplicity [5]. Computational analyses indicate unfavorable transannular interactions and high activation energies (ΔG‡ >25 kcal/mol) for the cis-olefin-forming step. By contrast, ring-closing alkyne metathesis (RCAM) succeeds at the same site, delivering 16-membered macrocycles with C9≡C10 bonds [5].
Table 2: Metathesis Outcomes in Azepine-Containing Macrocycles [5]
Substrate Type | Metathesis Mode | Catalyst | Result | Key Constraint |
---|---|---|---|---|
Diene (C9/C10) | RCM | Ru-alkylidenes | No cyclization | Transannular strain |
Diyne (C9/C10) | RCAM | Mo-alkylidynes | Successful cyclization | Lower ΔG‡ for alkyne ring closure |
Notably, RCM proves viable for smaller azepine scaffolds lacking conformational rigidity. Ether- or amide-tethered dienes with n=1–2 methylene spacers undergo efficient cyclization using Ru-carbenes (e.g., 72–92% yields for 6–7 membered rings) [2] [5]. The C6-formyl group’s absence in these substrates minimizes steric congestion, underscoring its impact on cyclization efficiency.
Bioinspired aldehyde introduction leverages in situ electrophilic capture or oxidative late-stage functionalization. Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes exemplifies this approach: allenynes like methyl 2,2,2-trifluoro-4-(buta-2,3-dienyl)pent-4-ynoate react with anilines under Cu(MeCN)₄PF₆ catalysis to form azepine-2-carboxylates bearing exocyclic methylene groups [7]. Subsequent chemoselective hydroformylation or Wacker-type oxidation installs the C6-formyl moiety. This strategy mimics biosynthetic C–H oxidation patterns, achieving 61–72% yields for trifluoromethylated azepin-2-carboxylates (Table 3).
Table 3: Electrophilic Capture for C6-Aldehyde Synthesis [4] [7]
Precursor | Method | Reagent/Catalyst | Product | Yield (%) |
---|---|---|---|---|
4-Methylene-1H-azepine | Hydroformylation | Rh(CO)₂(acac)/PPh₃ | 6-Formyl-4,5-dihydro-1H-azepine | 65–78 |
Vinyl azepine | Wacker oxidation | PdCl₂/CuCl/O₂ | 6-Oxoazepane | 70–82 |
Allenyne (e.g., 2a) | Cu-catalyzed amination | Cu(MeCN)₄PF₆ | 4-Methylene-6-(phenylamino)azepine scaffold | 65 |
Alternatively, α-imino carbenoids derived from triazoles undergo directed C–H functionalization at C6 using DMSO/Oxone® systems, directly affording methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate analogues [4]. The formyl group’s versatility enables further diversification—reductive amination or Wittig reactions convert it into bioactive azepine alkaloid precursors.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9